![molecular formula C26H57N7 B14355405 N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine CAS No. 92759-97-2](/img/structure/B14355405.png)
N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine typically involves the reaction of octadecylamine with propane-1,3-diamine, followed by the introduction of guanidine groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The guanidine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives.
Scientific Research Applications
N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to its guanidine groups.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine involves its interaction with molecular targets through its guanidine groups. These interactions can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s long alkyl chains can interact with lipid membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 3,3′-(Octadecylazanediyl)dipropanenitrile
- N,N’- (1,2-PHENYLENEBIS (AZANEDIYL))BIS (THIOXOMETHYLENE)DIBENZAMIDE
- Sodium 2,2′- ( (2- ( (carboxylatomethyl) (2-hydroxyethyl)amino)ethyl)azanediyl)diacetate dihydrate
Uniqueness
N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine stands out due to its unique combination of long alkyl chains and guanidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring antimicrobial and surfactant properties.
Properties
CAS No. |
92759-97-2 |
|---|---|
Molecular Formula |
C26H57N7 |
Molecular Weight |
467.8 g/mol |
IUPAC Name |
2-[3-[3-(diaminomethylideneamino)propyl-octadecylamino]propyl]guanidine |
InChI |
InChI=1S/C26H57N7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-33(23-18-20-31-25(27)28)24-19-21-32-26(29)30/h2-24H2,1H3,(H4,27,28,31)(H4,29,30,32) |
InChI Key |
RRJNJTNHAPKDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN=C(N)N)CCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



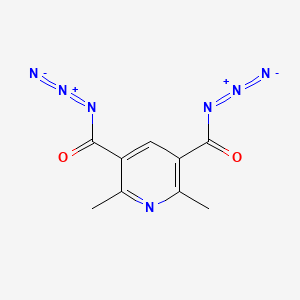
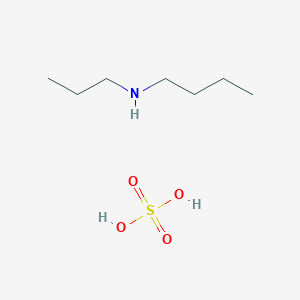
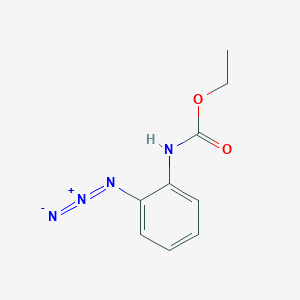
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
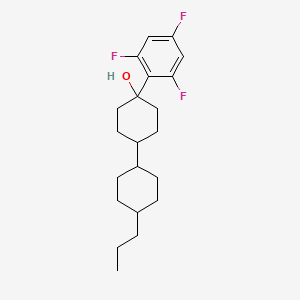
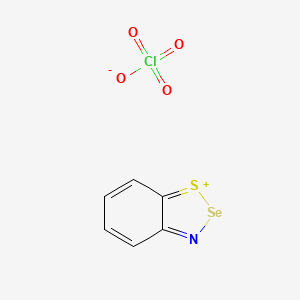
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)
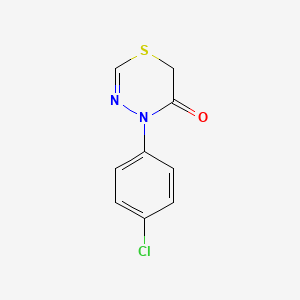
![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)

![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
